
2-Cyanooxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanooxolane-2-carboxylic acid is an organic compound characterized by the presence of both a cyano group (-CN) and a carboxylic acid group (-COOH) attached to an oxolane ring
Wirkmechanismus
Biochemical Pathways
It’s worth noting that compounds similar to 2-cyanotetrahydrofuran-2-carboxylic acid, such as other furan derivatives, have been shown to play roles in various biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 2-cyanotetrahydrofuran-2-carboxylic acid is currently lacking .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Cyanooxolane-2-carboxylic acid can be synthesized through several methods, including:
Hydrolysis of Nitriles: This involves the nucleophilic attack by cyanide ion on an alkyl halide followed by hydrolysis of the resulting nitrile.
Oxidation of Primary Alcohols and Aldehydes: Using oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral mediums.
Carboxylation of Grignard Reagents: Reacting Grignard reagents with carbon dioxide followed by acidification.
Industrial Production Methods: Industrial production often involves large-scale hydrolysis of nitriles or the oxidation of primary alcohols and aldehydes using robust and scalable processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), borane-tetrahydrofuran (BH₃/THF).
Nucleophiles: Cyanide ion (CN⁻), Grignard reagents.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyanooxolane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, nanomaterials, and as a surface modifier for nanoparticles.
Vergleich Mit ähnlichen Verbindungen
2-Cyanoacetic Acid: Contains a cyano group and a carboxylic acid group but lacks the oxolane ring.
2-Oxolaneacetic Acid: Contains an oxolane ring and a carboxylic acid group but lacks the cyano group.
Uniqueness: 2-Cyanooxolane-2-carboxylic acid is unique due to the combination of the cyano group, carboxylic acid group, and the oxolane ring, which imparts distinct chemical and physical properties compared to its analogs .
Biologische Aktivität
2-Cyanooxolane-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a cyano group and a carboxylic acid, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 (Leukemia) | 2.0 | Induction of apoptosis and cell cycle arrest |
MCF-7 (Breast) | 3.5 | Inhibition of HDAC activity |
A549 (Lung) | 4.0 | Promotion of G2/M phase arrest |
The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased apoptotic markers in treated K562 cells compared to control groups. Flow cytometry analysis revealed that treatment with this compound resulted in a significant increase in the percentage of cells in the G2/M phase, indicating its potential to disrupt the cell cycle and promote cell death.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Mycobacterium tuberculosis | 8 µg/mL |
The compound's antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on K562 leukemia cells demonstrated that treatment with varying concentrations of this compound led to a dose-dependent increase in apoptosis rates. At concentrations of 1, 2, and 4 µM, the apoptotic rates were recorded at 10.10%, 15.53%, and 27.92%, respectively.
- Antimicrobial Resistance Study : In research focusing on Mycobacterium tuberculosis, derivatives of this compound were evaluated for their ability to overcome drug resistance. The findings suggested that modifications to the compound could enhance its efficacy against resistant strains.
Eigenschaften
IUPAC Name |
2-cyanooxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-4-6(5(8)9)2-1-3-10-6/h1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBIYDYMJSNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.